molecular formula C15H19NO2S B14460481 Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 69604-86-0

Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B14460481
CAS No.: 69604-86-0
M. Wt: 277.4 g/mol
InChI Key: ARIXDNSIEYGVGA-UHFFFAOYSA-N
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Description

Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring Thiazoles are five-membered rings with sulfur and nitrogen atoms at positions 1 and 3, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of thioamides with α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its thiazole ring is a common motif in many biologically active molecules, making it a useful tool in biochemical studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Thiazole-containing compounds have shown activity against various diseases, including cancer, bacterial infections, and inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler analog with a similar ring structure.

    Benzyl thiazole: Lacks the diethyl and carboxylate groups.

    5,5-Diethyl-2-thiazoline: A related compound with a similar substitution pattern.

Uniqueness

Benzyl 5,5-diethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

69604-86-0

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

benzyl 5,5-diethyl-4H-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H19NO2S/c1-3-15(4-2)13(16-11-19-15)14(17)18-10-12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3

InChI Key

ARIXDNSIEYGVGA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(N=CS1)C(=O)OCC2=CC=CC=C2)CC

Origin of Product

United States

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